molecular formula C14H10ClN5O2S B2616580 (5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327629-77-5

(5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2616580
CAS No.: 1327629-77-5
M. Wt: 347.78
InChI Key: KLMAFJYYXDITSY-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a structurally complex molecule featuring three distinct heterocyclic motifs:

  • Azetidin-1-yl: A strained 4-membered nitrogen-containing ring, which may influence conformational rigidity and binding affinity .
  • 3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl: A fused oxadiazole-pyrimidine system, known for its role in modulating electronic properties and antimicrobial activity .

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O2S/c15-10-3-2-9(23-10)14(21)20-6-8(7-20)13-18-12(19-22-13)11-16-4-1-5-17-11/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMAFJYYXDITSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H10ClN5O2SC_{14}H_{10}ClN_5O_2S, with a molecular weight of 347.8 g/mol. The structure includes a chlorothiophene ring, an azetidine moiety, and a pyrimidine derivative, which are known to impart significant biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with diverse pharmacological effects including:

  • Enzyme Inhibition : Compounds containing oxadiazole rings are often evaluated for their ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : The structural components suggest potential binding affinity to various receptors, which may lead to therapeutic effects in conditions such as cancer or infectious diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis (Gram-positive)32 µg/mL
Compound BEscherichia coli (Gram-negative)64 µg/mL

These results suggest that the compound may possess selective antibacterial activity against certain strains, similar to findings in related studies involving oxadiazole derivatives .

Anticancer Activity

In preliminary research, compounds with structural similarities have shown promise as anticancer agents. For example:

  • Cell Line Studies : Testing on various cancer cell lines has revealed that these compounds can induce apoptosis and inhibit cell proliferation.
  • Mechanistic Insights : The compound's interaction with cellular pathways involved in tumor growth has been documented, indicating potential use in targeted cancer therapies.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy against standard bacterial strains. The results highlighted a few compounds that demonstrated significant activity with MIC values comparable to established antibiotics .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of azetidine-based compounds. The study reported that derivatives similar to this compound exhibited cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Key Observations :

  • Synthesis : The target compound’s azetidine core likely requires specialized cyclization techniques, contrasting with the straightforward cycloadditions used for oxadiazole-pyrimidine derivatives .
  • Substituent Effects: The 5-chlorothiophene moiety may enhance metabolic stability compared to non-halogenated thiophenes (e.g., ’s methoxy/bromo derivatives) .

Table 2: Reported Bioactivities of Structural Analogues

Compound Class Biological Activity Potency (IC50/EC50) Reference
Oxadiazole-pyrimidine derivatives Antimicrobial Not quantified
Thieno-pyrimidine-diones Antimicrobial (Gram+ bacteria) MIC: 4–16 µg/mL
Coumarin-thiazolidinediones Anticancer (in vitro) IC50: 10–50 µM

Analysis :

  • Antimicrobial Potential: The target compound’s oxadiazole-pyrimidine motif aligns with ’s thieno-pyrimidine-diones, which show MIC values of 4–16 µg/mL against Gram-positive bacteria. The chlorine substituent may further enhance membrane penetration .
  • Electronic Properties : The pyrimidinyl-oxadiazole system likely contributes to π-π stacking interactions with biological targets, similar to coumarin derivatives in .

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